molecular formula C25H28N6O B2550867 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902316-21-6

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2550867
CAS No.: 902316-21-6
M. Wt: 428.54
InChI Key: KNAQWUZOUIDHHT-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H28N6O and its molecular weight is 428.54. The purity is usually 95%.
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Biological Activity

The compound 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O, with a molecular weight of approximately 320.43 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core substituted with a methoxyphenyl group and a piperazine moiety containing a methyl-pyridine substituent.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-231 (Breast Cancer)27.6Induction of apoptosis
Compound BA549 (Lung Cancer)30.0Inhibition of cell proliferation
Compound CHepG2 (Liver Cancer)25.0Cell cycle arrest

The specific compound under discussion has been shown to inhibit the proliferation of cancer cells effectively, with mechanisms involving apoptosis and cell cycle arrest, similar to other derivatives in its class .

The biological activity of this compound is attributed to its interaction with various molecular targets involved in cancer progression. It has been suggested that the pyrazolo[1,5-a]pyrimidine scaffold facilitates binding to ATP-binding sites in kinases, leading to inhibition of signaling pathways critical for tumor growth. This interaction is supported by studies showing that modifications to the piperazine group can enhance selectivity and potency against specific cancer types .

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on MDA-MB-231 Cells : A series of derivatives were tested for cytotoxicity against breast cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutics like paclitaxel, indicating its potential as an effective anticancer agent.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups, suggesting significant therapeutic potential.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the methoxyphenyl and piperazine groups can lead to enhanced biological activity. For example, substituents that increase lipophilicity tend to improve cellular uptake and bioavailability .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-17-8-7-11-22(26-17)29-12-14-30(15-13-29)23-16-18(2)27-25-24(19(3)28-31(23)25)20-9-5-6-10-21(20)32-4/h5-11,16H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAQWUZOUIDHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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